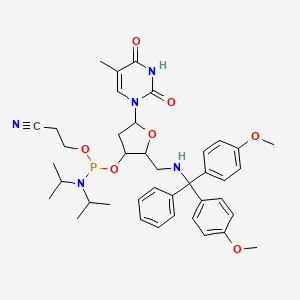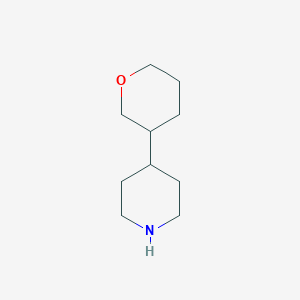![molecular formula C16H21F2N3O3 B15090853 4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected CAS No. 1159512-43-2](/img/structure/B15090853.png)
4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, is a chemical compound that features a piperazine ring substituted with a difluoropyridinyl group and protected by a tert-butoxycarbonyl (BOC) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, typically involves the following steps:
Formation of the Piperazine Core: The piperazine ring can be synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Introduction of the Difluoropyridinyl Group: The difluoropyridinyl group is introduced via nucleophilic substitution reactions, where a suitable pyridine derivative reacts with a difluoromethylating agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the difluoropyridinyl group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine derivatives.
Scientific Research Applications
4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds.
Organic Synthesis: Serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biological targets.
Mechanism of Action
The mechanism of action of 4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, involves its interaction with specific molecular targets. The difluoropyridinyl group can interact with enzymes or receptors, modulating their activity. The BOC protection ensures stability and prevents premature reactions during synthesis .
Comparison with Similar Compounds
Similar Compounds
4-[Difluoro(pyridin-2-yl)acetyl]piperazine: Lacks the BOC protection, making it more reactive.
4-[Chloro(pyridin-2-yl)acetyl]piperazine: Contains a chloro group instead of difluoro, affecting its reactivity and interactions.
4-[Methyl(pyridin-2-yl)acetyl]piperazine: Contains a methyl group, altering its chemical properties.
Uniqueness
4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, is unique due to its combination of the difluoropyridinyl group and BOC protection, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic and medicinal applications .
Properties
CAS No. |
1159512-43-2 |
|---|---|
Molecular Formula |
C16H21F2N3O3 |
Molecular Weight |
341.35 g/mol |
IUPAC Name |
tert-butyl 4-(2,2-difluoro-2-pyridin-2-ylacetyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21F2N3O3/c1-15(2,3)24-14(23)21-10-8-20(9-11-21)13(22)16(17,18)12-6-4-5-7-19-12/h4-7H,8-11H2,1-3H3 |
InChI Key |
SFKJYUNWDYXOOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=N2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


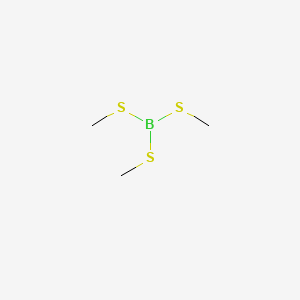
![3-Piperidinepropanoic acid, 1-[3-(trifluoromethyl)benzoyl]-](/img/structure/B15090778.png)

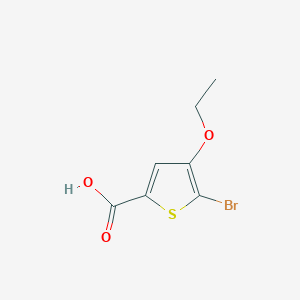
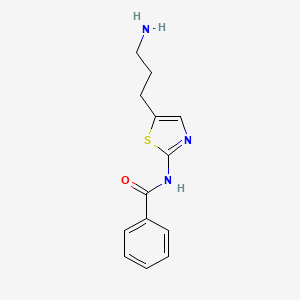
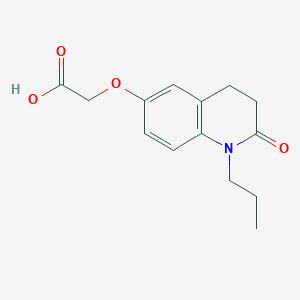
![2,2-Dimethyl-5-vinyl-[1,3]dioxolane-4-carboxylic acid](/img/structure/B15090808.png)

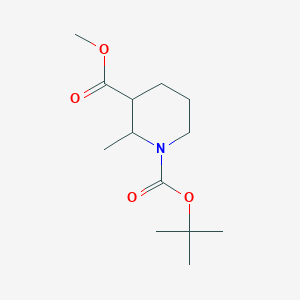
![Ethyl 2-deoxy-2-[(trichloroacetyl)amino]-b-D-thioglucopyranoside](/img/structure/B15090823.png)


